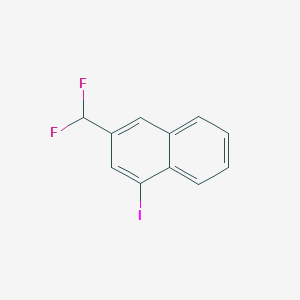
2-(Difluoromethyl)-4-iodonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-4-iodonaphthalene is a compound of significant interest in the field of organic chemistry. It features a naphthalene ring substituted with both a difluoromethyl group and an iodine atom. The presence of these substituents imparts unique chemical properties to the molecule, making it valuable for various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethyl)-4-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method is the difluoromethylation of a pre-iodinated naphthalene derivative. This can be achieved using difluoromethylating reagents such as TMSCF₂H (trimethylsilyl difluoromethyl) under specific reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(Difluoromethyl)-4-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Cross-Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new functional groups onto the naphthalene ring.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-4-iodonaphthalene has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism by which 2-(Difluoromethyl)-4-iodonaphthalene exerts its effects is largely dependent on its chemical structure. The difluoromethyl group can act as a bioisostere for other functional groups, influencing the molecule’s interaction with biological targets. The iodine atom can facilitate the formation of reactive intermediates, enabling various chemical transformations. The molecular targets and pathways involved vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)-4-iodonaphthalene can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-4-iodonaphthalene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group, leading to different electronic properties.
2-(Difluoromethyl)-4-bromonaphthalene: Similar structure but with a bromine atom instead of an iodine atom, affecting reactivity and reaction conditions.
2-(Difluoromethyl)-4-chloronaphthalene:
The uniqueness of this compound lies in the combination of the difluoromethyl group and the iodine atom, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C11H7F2I |
|---|---|
Molekulargewicht |
304.07 g/mol |
IUPAC-Name |
3-(difluoromethyl)-1-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)8-5-7-3-1-2-4-9(7)10(14)6-8/h1-6,11H |
InChI-Schlüssel |
MQFWPLFVQQLNGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



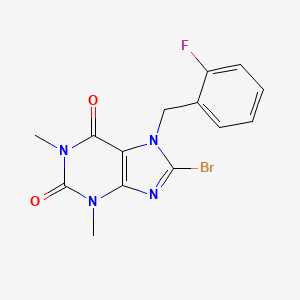
![(1aS,7S,7bS)-1a,7,7b-trimethyl-4-methylidene-2,3,4a,5,6,7a-hexahydro-1H-cyclopropa[h]azulen-7-ol](/img/structure/B14785811.png)
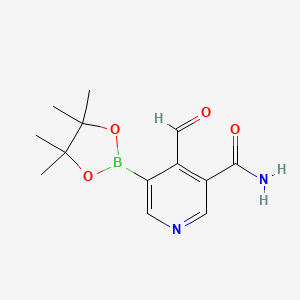

![1,1-Ethanediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-](/img/structure/B14785829.png)
![Tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14785830.png)
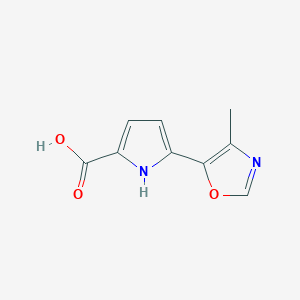
![[3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B14785833.png)
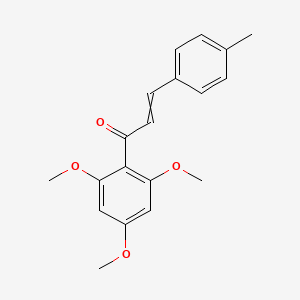
![2-[(6aR)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6a,7,8,9,11-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B14785852.png)


![2-amino-N-cyclopropyl-3-methyl-N-[(3-nitrophenyl)methyl]butanamide](/img/structure/B14785865.png)
